molecular formula C15H15N5 B15109381 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15109381
M. Wt: 265.31 g/mol
InChI Key: DGPQUQGXMGASAK-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused to a tetrahydroisoquinoline moiety. This structure combines the pharmacophoric elements of both systems, which are known for their roles in kinase inhibition and CNS-targeted therapeutics. The methyl group at the 1-position of the pyrazole ring enhances metabolic stability, while the tetrahydroisoquinoline group introduces a bicyclic amine system that may influence receptor binding .

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H15N5/c1-19-14-13(8-18-19)15(17-10-16-14)20-7-6-11-4-2-3-5-12(11)9-20/h2-5,8,10H,6-7,9H2,1H3

InChI Key

DGPQUQGXMGASAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Chemical Reactions Analysis

2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature controls ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound .

Scientific Research Applications

2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, thereby preventing tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Pyrazolo[3,4-d]pyrimidine Derivatives with Phenyl Substituents: Compounds such as 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine () and derivatives with phenacyl chloride substituents () lack the bicyclic tetrahydroisoquinoline system. These analogs exhibit simpler aromatic substituents, which may reduce steric hindrance but limit interactions with hydrophobic binding pockets .
  • Quinoline-Based Derivatives: Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate () replaces tetrahydroisoquinoline with a quinoline group. Quinoline’s planar structure enhances π-π stacking but reduces conformational flexibility compared to tetrahydroisoquinoline’s saturated bicyclic system .

Patent-Based Structural Diversity

The European Patent Application () highlights pyrazino[1,2-a]pyrimidin-4-one derivatives with substituents like piperidin-4-yl and indazol-5-yl. While these lack the pyrazolo[3,4-d]pyrimidine core, their nitrogen-rich substituents emphasize the importance of heteroatom placement for target engagement, contrasting with the tetrahydroisoquinoline’s fused bicyclic system .

Comparative Data Table

Compound Name Core Structure Key Substituents Stability/Solubility Insights Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1-Methyl, tetrahydroisoquinoline Balanced lipophilicity, moderate solubility
1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Pyrazolo[3,4-d]pyrimidine p-Tolyl, hydrazine High polarity, prone to oxidation
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate Pyrazolo[3,4-d]pyrimidine Quinoline, methoxy Planar structure, poor solubility
Patent Derivatives (e.g., 7-(piperidin-4-yl)) Pyrazino[1,2-a]pyrimidin-4-one Piperidinyl, indazolyl Variable solubility, kinase-targeted

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